2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid
Description
Properties
CAS No. |
39958-42-4 |
|---|---|
Molecular Formula |
C4H4N4O3 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid |
InChI |
InChI=1S/C4H4N4O3/c9-2(3(10)11)7-4-5-1-6-8-4/h1H,(H,10,11)(H2,5,6,7,8,9) |
InChI Key |
ZLULGZHCEBJTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Oxoacetic Acid Derivatives with 1,2,4-Triazole Amines
One common approach involves the reaction of 1,2,4-triazol-5-amine or its derivatives with activated oxoacetic acid derivatives, such as oxalyl chloride or bromoacetyl compounds, to form the corresponding amide linkage. For example, oxalyl chloride can be reacted with an amine in the presence of a base to form an intermediate acyl chloride, which upon hydrolysis yields the oxoacetic acid derivative linked to the triazole ring through an amino group.
- Dissolve the 1,2,4-triazol-5-amine in dichloromethane.
- Add triethylamine as a base.
- Slowly add oxalyl chloride at 0 °C to form the acyl chloride intermediate.
- Stir at room temperature for 4–6 hours.
- Hydrolyze the intermediate with aqueous lithium hydroxide to yield the free acid.
- Acidify and extract the product, followed by recrystallization to purify.
Cyclization of Hydrazinecarbothioamides to Form 1,2,4-Triazole Rings
Another synthetic route involves the cyclization of hydrazinecarbothioamide intermediates under basic conditions to form 1,2,4-triazole rings. This method is widely used to prepare various 1,2,4-triazole derivatives, including those substituted with oxoacetic acid moieties.
- Prepare hydrazide derivatives from esters of oxoacetic acid by hydrazinolysis.
- React hydrazides with isothiocyanates to form thiosemicarbazides.
- Cyclize the thiosemicarbazides in basic media (e.g., KOH or NaOH) to form 1,2,4-triazole-3-thiones.
- Further modification can lead to oxo-substituted triazole derivatives.
Condensation Reactions Involving Hydrazides and Aldehydes
Hydrazides derived from oxoacetic acid esters can be condensed with aromatic or aliphatic aldehydes to form hydrazone intermediates, which can then be cyclized to yield triazole derivatives. This method allows for structural diversity and has been used in the synthesis of various substituted triazoles with potential biological activity.
Detailed Preparation Methodology with Reaction Conditions and Yields
Research Discoveries and Advances in Preparation
The use of oxalyl chloride and triethylamine in dichloromethane at low temperature has been shown to be an efficient method for preparing oxoacetic acid derivatives linked to amino heterocycles, including triazoles.
Cyclization of thiosemicarbazides in basic media is a classical and reliable method for synthesizing 1,2,4-triazolethiones, which can be further oxidized or modified to obtain oxo-substituted triazoles.
Modifications in reaction conditions, such as solvent choice and temperature, can significantly affect the yield and purity of the final compound. For instance, refluxing in ethanol or acetone has been used to optimize cyclization and condensation reactions.
Recent studies have explored the synthesis of bis-1,2,4-triazole derivatives via ring closure of hydrazinecarbothioamides, expanding the structural diversity of triazole-containing compounds with potential biological activities.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amination of Oxoacetic Acid Derivatives | 1,2,4-Triazol-5-amine, Oxalyl chloride | Et3N, DCM, LiOH | 0 °C to RT, 4–6 h; hydrolysis | Straightforward, high yield | Requires careful temperature control |
| Hydrazide Formation and Cyclization | Oxoacetic acid esters, Hydrazine hydrate | Hydrazine hydrate, KOH/NaOH | Reflux in propan-2-ol; basic media cyclization | Versatile, allows further modifications | Multi-step, sensitive to reaction conditions |
| Condensation with Aldehydes | Hydrazides, Aromatic aldehydes | DMF or 1,4-dioxane | Reflux, acid catalysis | Enables structural diversity | Requires purification of intermediates |
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological processes, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Acetic Acid Derivatives
2-(1H-1,2,4-triazol-5-yl)acetic acid hydrochloride
- Structure: Lacks the oxo and amino substituents present in the target compound.
- Formula : C₄H₅N₃O₂·HCl
- Molecular Weight : 163.56 g/mol (free acid)
- Applications : Used as a synthetic intermediate, particularly in resin functionalization or peptide modifications .
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate
- Structure: Contains a phenylamino-oxoethyl substituent and an ester group.
- Formula : C₁₄H₁₇N₅O₃
- Molecular Weight : 311.32 g/mol
- Activity : Exhibits 69.8% inhibition of lung cancer cells (NCI-H522 line), attributed to lipophilic ester groups enhancing membrane permeability .
- Key Difference : The ester moiety and phenyl group improve pharmacokinetic properties compared to the carboxylic acid group in the target compound.
Isoxazole/Thiazole/Oxazole Derivatives
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate
- Structure : Features an isoxazolone ring instead of a triazole.
- Formula : C₅H₈N₂O₅
- Molecular Weight : 176.13 g/mol
- Safety : Classified as acute toxicity (Category 3) for oral, dermal, and inhalation exposure .
- Key Difference : The isoxazolone ring may confer different metabolic stability compared to triazole-based structures.
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid
Acetamide and Ester Derivatives
{3-oxo–4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-2-yl}-acetic acid ethyl ester
- Structure : Combines a triazolone core with thiophene and pyridine substituents.
- Synthesis : Prepared via reflux with ethyl bromoacetate (yield: 81.57% ) .
- Key Difference : Bulky substituents (e.g., thiophene) may hinder target engagement compared to the simpler target compound.
1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acids
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Research Implications and Gaps
- Structural Optimization: The target compound’s oxo-amino group may enhance hydrogen bonding, making it a candidate for drug design. However, ester or amide derivatives (e.g., ) show superior bioactivity due to improved lipophilicity.
- Safety Considerations : Analogous oxo-containing heterocycles exhibit acute toxicity , warranting detailed toxicological studies for the target compound.
- Synthetic Routes: Evidence suggests reflux with sodium and bromoacetophenone as a viable method for triazole derivatives , which could be adapted for synthesizing the target compound.
Biological Activity
2-Oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid (CAS Number: 39958-42-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 184.15 g/mol.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives often fall below 10 µg/mL, indicating strong antimicrobial potential.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| Compound C | 0.30 | Candida albicans |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an aldose reductase inhibitor, which is crucial in managing diabetic complications. In vitro studies have reported IC50 values in the submicromolar range, demonstrating its potency compared to standard inhibitors like epalrestat.
3. Cytotoxicity and Antitumor Activity
In terms of cytotoxic effects, derivatives of this compound have been tested against various cancer cell lines. The results indicate a moderate cytotoxicity profile, with IC50 values generally exceeding 60 µM in HepG2 liver cancer cells. This suggests that while the compound may have some antitumor activity, further modifications could enhance its efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that substituents on the triazole ring can significantly affect the compound's potency and selectivity against target enzymes or pathogens.
Key Findings:
- Substituent Effects: Introduction of electron-withdrawing groups enhances enzyme inhibition.
- Ring Modifications: Altering the triazole ring structure can improve antimicrobial activity.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates of bacteria and fungi. The results confirmed significant antimicrobial activity with potential applications in treating infections resistant to conventional antibiotics .
Case Study 2: Aldose Reductase Inhibition
Another investigation focused on the aldose reductase inhibitory properties of this compound and its analogs. The study found that certain modifications led to enhanced inhibition compared to existing drugs used for diabetic complications .
Q & A
Q. What are the standard synthetic routes for 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetic acid, and how can reaction yields be optimized?
Methodological Answer: A common approach involves condensation reactions between triazole derivatives and α-keto acids. For example, refluxing 1H-1,2,4-triazol-5-amine with oxoacetic acid in acidic conditions (e.g., acetic acid) with sodium acetate as a catalyst can yield the target compound. Optimization includes adjusting molar ratios (e.g., 1:1.1 amine-to-acid), reaction time (3–5 hours), and temperature (80–100°C). Post-synthesis purification via recrystallization (DMF/acetic acid mixtures) improves purity .
Q. Which analytical techniques are essential for characterizing this compound's purity and structure?
Methodological Answer: Key techniques include:
- NMR (¹H/¹³C) to confirm hydrogen/carbon environments (e.g., triazole ring protons at δ 8.1–8.5 ppm).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- FTIR for functional group verification (C=O stretch ~1700 cm⁻¹, N-H bend ~1550 cm⁻¹).
- Mass spectrometry (ESI-MS) to confirm molecular weight (calculated: 185.13 g/mol). Cross-referencing with PubChem CID data ensures accuracy .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Follow GHS guidelines:
- Use PPE (nitrile gloves, safety goggles) due to acute toxicity (H301/H311).
- Work in a fume hood to avoid inhalation (H331).
- Store at room temperature in airtight containers, away from oxidizers.
- Emergency protocols: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can computational tools predict viable synthetic pathways or resolve structural ambiguities?
Methodological Answer: Platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition state analysis) and reaction databases (Reaxys, Pistachio) to propose energetically favorable routes. For structural confirmation, compare computed NMR/IR spectra (using Gaussian or ORCA) with experimental data. Discrepancies in carbonyl group positioning, for instance, can be resolved via X-ray crystallography or 2D NMR (COSY/HSQC) .
Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer: Conduct dose-response assays (MIC for antimicrobial activity; IC50 for cytotoxicity) under standardized conditions (e.g., pH 7.4, 37°C). Compare results using positive controls (e.g., ampicillin for bacteria). If discrepancies persist, evaluate stereochemical influences via enantioselective synthesis or co-crystallization studies with target enzymes .
Q. How can the triazole ring be modified to enhance solubility without compromising bioactivity?
Methodological Answer: Introduce hydrophilic groups (e.g., -OH, -COOH) at the N1/N4 positions via nucleophilic substitution. Assess solubility via shake-flask method (aqueous buffer) and bioactivity via enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity). Balance logP values (target <2) using computational tools like MarvinSketch .
Q. What methodologies validate the compound's stability under varying pH and temperature conditions?
Methodological Answer: Perform accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
